N'-(2-methylbenzylidene)isonicotinohydrazide
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Overview
Description
N’-(2-methylbenzylidene)isonicotinohydrazide is a derivative of isonicotinoyl hydrazone, a class of compounds known for their diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2-methylbenzylidene)isonicotinohydrazide can be synthesized by reacting isoniazid with 2-methylbenzaldehyde in an ethanol/water mixture. The reaction typically involves dissolving isoniazid in water and adding a solution of 2-methylbenzaldehyde in ethanol. The reaction mixture is stirred at room temperature for 1-5 hours .
Industrial Production Methods
While specific industrial production methods for N’-(2-methylbenzylidene)isonicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent ratios, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methylbenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-(2-methylbenzylidene)isonicotinohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s antimicrobial properties make it useful in developing preservatives and disinfectants.
Mechanism of Action
The mechanism of action of N’-(2-methylbenzylidene)isonicotinohydrazide involves its interaction with cellular targets, leading to the inhibition of essential biological processes. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-hydroxy-5-methylbenzylidene)isonicotinohydrazide
- N’-(5-fluoro-2-hydroxybenzylidene)isonicotinohydrazide
Uniqueness
N’-(2-methylbenzylidene)isonicotinohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it may exhibit different levels of potency and selectivity in antimicrobial and anticancer applications .
Properties
Molecular Formula |
C14H13N3O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O/c1-11-4-2-3-5-13(11)10-16-17-14(18)12-6-8-15-9-7-12/h2-10H,1H3,(H,17,18)/b16-10+ |
InChI Key |
ARPUWMBIBVQCBF-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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